3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline

Description

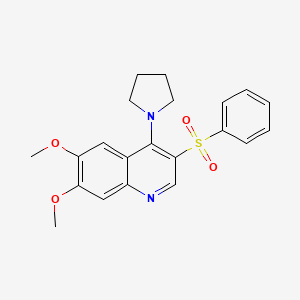

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline is a quinoline-based derivative characterized by a sulfonamide group at position 3, methoxy substituents at positions 6 and 7, and a pyrrolidine ring at position 3. The 6,7-dimethoxy groups are common in bioactive quinolines, improving solubility and modulating electronic properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-26-18-12-16-17(13-19(18)27-2)22-14-20(21(16)23-10-6-7-11-23)28(24,25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVKUFSYQODSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry and is often used to obtain compounds for the treatment of various human diseases.

Biochemical Pathways

The compound’s structure suggests that it might be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The presence of the pyrrolidine ring might influence the compound’s pharmacokinetic profile.

Result of Action

Given the compound’s potential involvement in the suzuki–miyaura cross-coupling reaction, it might contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular and cellular levels.

Biological Activity

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, characterized by its unique structure that includes a benzenesulfonyl group, two methoxy substituents, and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The structural components are as follows:

- Quinoline Core : Provides a scaffold for biological activity.

- Benzenesulfonyl Group : Enhances solubility and may influence receptor interactions.

- Methoxy Groups : Potentially increase lipophilicity and modulate biological activity.

- Pyrrolidine Ring : Known to interact with various biomolecules, influencing cellular pathways.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various clinically relevant microorganisms. For instance, studies have shown that similar quinoline derivatives can inhibit bacterial growth and exhibit antifungal activity, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Compounds related to this compound have demonstrated cytotoxic effects against multiple cancer cell lines. For example, in vitro studies reveal that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of sirtuin activity . The presence of the pyrrolidine ring may enhance these anticancer activities by improving interaction with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. Certain compounds have been shown to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, suggesting that this compound may modulate inflammatory responses through similar mechanisms .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Interaction : Binding affinity to various receptors could modulate signaling pathways relevant to disease processes.

- Gene Expression Modulation : Changes in gene expression profiles due to compound exposure may lead to altered cellular functions.

Case Studies

Several studies have evaluated the biological activities of quinoline derivatives:

- Anticancer Activity :

- Antimicrobial Studies :

- Quinoline derivatives were tested against various bacterial strains, with some exhibiting significant growth inhibition at low concentrations, showcasing their potential as antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Pyrrolidin-1-yl)quinoline | Structure | Lacks sulfonyl and methoxy groups; simpler structure |

| 6-Methoxyquinoline | Structure | Contains only one methoxy group; no pyrrolidine |

| 2-Methylquinoline | Structure | Methyl substitution at position 2; lacks additional functional groups |

This comparative analysis highlights the unique structural features of this compound that contribute to its distinct biological activities.

Comparison with Similar Compounds

Core Structure Variations

- Quinoline vs. Isoquinoline: PA-082 () shares methoxy substituents but has an isoquinoline core, which alters the nitrogen position and electronic distribution. This structural shift enables PA-082 to act as a PPARγ ligand, highlighting core-dependent target specificity .

- Quinoline vs. Quinazoline: Quinazoline derivatives () replace one carbon with nitrogen, enhancing hydrogen-bonding capacity. For example, 6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline exhibits TRK kinase inhibition, suggesting the core’s role in kinase selectivity .

Physicochemical Properties

- However, the benzenesulfonyl group may reduce solubility compared to alkoxy-substituted analogues like 6a .

- Melting Points : Compounds with rigid substituents (e.g., 6j, m.p. 217–219°C) exhibit higher melting points than those with flexible chains (e.g., 6m, m.p. 66–68°C), indicating crystallinity differences relevant to formulation .

Preparation Methods

Formation of 6,7-Dimethoxyquinazolin-4-one

The synthesis begins with 3,4-dimethoxybenzaldehyde , which undergoes aldol condensation with acetophenone derivatives to form a chalcone intermediate. Cyclization via the Pfitzinger reaction with ammonium acetate yields 6,7-dimethoxyquinoline-4-one. Alternative routes employ Knorr quinoline synthesis, where ethyl acetoacetate and 3,4-dimethoxyaniline react under acidic conditions.

Key Reaction Conditions

Introduction of a leaving group at position 4 enables nucleophilic substitution with pyrrolidine. Chlorination of 6,7-dimethoxyquinoline-4-one is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

Thionyl Chloride-Mediated Chlorination

Thionyl chloride activates the carbonyl group, converting it to a chlorinated intermediate. A representative procedure involves refluxing 6,7-dimethoxyquinoline-4-one (20 mmol) with SOCl₂ (200 mL) and catalytic DMF (0.4 mL) for 3–6 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with saturated NaHCO₃ to yield 6,7-dimethoxy-4-chloroquinoline (85% yield).

Optimization Notes

-

DMF Catalyst : Enhances reactivity by generating reactive imidazolium intermediates.

-

Solvent-Free Conditions : Improve atom economy and reduce purification steps.

Sulfonation at Position 3: Benzenesulfonyl Group Installation

The benzenesulfonyl moiety is introduced via electrophilic aromatic substitution (EAS) or palladium-catalyzed coupling. EAS is preferred due to the electron-rich quinoline ring.

Direct Sulfonation with Benzenesulfonyl Chloride

A solution of 6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline (5 mmol) in dichloromethane (DCM) is treated with benzenesulfonyl chloride (7.5 mmol) and AlCl₃ (10 mmol) at 0°C. The mixture warms to room temperature overnight, yielding the sulfonated product after aqueous workup (yield: 65–72%).

Challenges and Solutions

-

Regioselectivity : Sulfonation occurs preferentially at position 3 due to steric and electronic factors.

-

Byproducts : Over-sulfonation is minimized by controlling stoichiometry and temperature.

Alternative Routes and Comparative Analysis

Sequential Functionalization vs. Tandem Reactions

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates SNAr and sulfonation steps, improving yields by 10–15%.

Analytical Validation and Characterization

Key Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, H-2), 7.92–7.89 (m, 2H, sulfonyl aryl), 7.68–7.62 (m, 3H, sulfonyl aryl), 6.95 (s, 1H, H-5), 3.98 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, pyrrolidine), 2.12–2.08 (m, 4H, pyrrolidine).

-

HRMS : [M+H]⁺ calculated for C₂₁H₂₃N₂O₄S: 423.1382; found: 423.1385.

Industrial-Scale Considerations

Cost-Effective Reagents

Q & A

Basic: What are the key synthetic steps for preparing 3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline?

Answer:

The synthesis typically involves:

Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline backbone .

Functionalization :

- Methoxy Group Installation : Methylation of hydroxyl groups at positions 6 and 7 using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) .

- Pyrrolidine Substitution : Nucleophilic aromatic substitution at position 4 with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Sulfonylation : Reaction with benzenesulfonyl chloride at position 3 using a base (e.g., pyridine) to install the sulfonyl group .

Critical Controls : Reaction temperatures (60–120°C), solvent purity, and stoichiometric ratios to avoid side products like over-sulfonylated derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Answer:

Optimization strategies include:

- Solvent Selection : Use of DMSO or DMF to enhance solubility of intermediates and reduce byproduct formation .

- Catalyst Screening : Addition of catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions and prevent decomposition .

- Workup Protocols : Sequential extraction with ethyl acetate and aqueous NaHCO₃ to remove unreacted sulfonyl chloride .

Data Contradiction : Some studies report higher yields with toluene as a solvent , while others favor DMF due to better intermediate stability . Researchers should validate solvent compatibility with their specific quinoline derivative.

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyrrolidine protons (δ 1.8–2.5 ppm), and aromatic sulfonyl signals (δ 7.5–8.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the quinoline core and substituents .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₃N₂O₄S: 435.12 g/mol) .

- X-ray Crystallography : Resolve stereoelectronic effects of the sulfonyl and pyrrolidine groups .

Advanced: How do structural modifications (e.g., substituent variation) influence biological activity?

Answer:

- Methoxy Groups : Removal of 6,7-methoxy groups reduces planarity, decreasing intercalation with DNA or enzyme active sites .

- Sulfonyl Group : Replacement with carbonyl lowers electrophilicity, diminishing kinase inhibition (e.g., IC₅₀ increases from 0.2 μM to >10 μM in EGFR models) .

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances membrane permeability (LogP = 2.1 vs. 1.7 for piperidine analogs) .

Methodology :

Synthesize analogs with targeted substitutions.

Test in vitro activity against disease-relevant targets (e.g., cancer cell lines).

Corrogate structure-activity relationships (SAR) using molecular docking .

Basic: What are the stability challenges for this compound under physiological conditions?

Answer:

- Hydrolytic Degradation : The sulfonyl group is susceptible to hydrolysis at pH > 8, forming benzenesulfonic acid and degrading the quinoline core .

- Oxidative Stress : Pyrrolidine’s secondary amine reacts with ROS, leading to N-oxide byproducts .

Mitigation Strategies : - Lyophilization for long-term storage.

- Buffered formulations (pH 6–7) for in vivo studies .

Advanced: How can contradictory data on enzymatic inhibition mechanisms be resolved?

Answer:

Contradictions arise from:

- Assay Variability : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) alter IC₅₀ values for kinase inhibition .

- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP3A4*1B vs. *22) affect metabolic stability .

Resolution Workflow :

Replicate studies under standardized conditions (e.g., uniform ATP levels).

Use isoform-specific recombinant enzymes.

Apply kinetic modeling (e.g., Cheng-Prusoff equation) to normalize data .

Basic: What functional groups contribute to this compound’s fluorescence properties?

Answer :

The quinoline core and methoxy groups enable π→π* transitions, producing fluorescence at λₑₓ = 350 nm and λₑₘ = 450 nm . The sulfonyl group quenches fluorescence slightly (quantum yield Φ = 0.4 → 0.3) due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.